molecular formula C5H5BrN2O2S B3286546 Methyl (5-bromo-1,3-thiazol-2-yl)carbamate CAS No. 828928-72-9

Methyl (5-bromo-1,3-thiazol-2-yl)carbamate

Cat. No.: B3286546
CAS No.: 828928-72-9
M. Wt: 237.08 g/mol
InChI Key: AILBSSZSXXMLKV-UHFFFAOYSA-N
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Description

Methyl (5-bromo-1,3-thiazol-2-yl)carbamate is a brominated heterocyclic building block of high interest in medicinal chemistry and drug discovery research. The 5-bromothiazole scaffold is a privileged structure in the design of biologically active molecules. This compound is specifically engineered for use as a key synthetic intermediate, where the bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira reactions, to create diverse chemical libraries. Research indicates that derivatives based on the bromothiazole-carbamate structure have been explored for a range of therapeutic applications. According to patent literature, similar compounds demonstrate potential for development into agents targeting metabolic diseases, including anti-diabetic and anti-obesity applications, as well as anti-inflammatory and cardiovascular disorders . The exact mechanism of action is target-specific but often involves modulation of enzyme or receptor activity. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for verifying the compound's suitability and purity for their specific experimental applications.

Properties

IUPAC Name

methyl N-(5-bromo-1,3-thiazol-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2S/c1-10-5(9)8-4-7-2-3(6)11-4/h2H,1H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILBSSZSXXMLKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (5-bromo-1,3-thiazol-2-yl)carbamate typically involves the reaction of 2-aminothiazole with bromine to introduce the bromine atom at the 5-position. This is followed by the reaction with methyl chloroformate to form the carbamate group. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Atom

The bromine atom at the 5-position of the thiazole ring is highly susceptible to nucleophilic substitution (S<sub>N</sub>Ar) due to the electron-withdrawing effects of the adjacent thiazole nitrogen and carbamate group.

Common Reagents and Conditions

  • Nucleophiles : Amines, azides, thiols, or alkoxides.

  • Solvents : Polar aprotic solvents (e.g., DMF, THF).

  • Catalysts/Base : Cs<sub>2</sub>CO<sub>3</sub>, K<sub>2</sub>CO<sub>3</sub>, or triethylamine.

  • Temperature : Typically 60–100°C, often under microwave irradiation for accelerated kinetics .

Example Reaction

Reaction with piperazine derivatives yields substituted thiazole-carbamates:

Methyl 5 bromo 1 3 thiazol 2 yl carbamate+PiperazineCs2CO3,THF,60CMethyl 5 piperazin 1 yl 1 3 thiazol 2 yl carbamate\text{Methyl 5 bromo 1 3 thiazol 2 yl carbamate}+\text{Piperazine}\xrightarrow{\text{Cs}_2\text{CO}_3,\text{THF},60^\circ \text{C}}\text{Methyl 5 piperazin 1 yl 1 3 thiazol 2 yl carbamate}

Yield : ~66% (based on analogous bromothiazole reactions) .

Hydrolysis of the Carbamate Group

The methyl carbamate moiety undergoes hydrolysis under acidic or basic conditions to form the corresponding amine or carboxylic acid.

Conditions and Products

Condition Product Key Reagents
Acidic (HCl/H<sub>2</sub>O)5-Bromo-1,3-thiazol-2-amine hydrochlorideConcentrated HCl, reflux.
Basic (NaOH/EtOH)(5-Bromo-1,3-thiazol-2-yl)carbamic acidNaOH, aqueous ethanol, 50–70°C.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of water or hydroxide on the carbonyl carbon, followed by decarboxylation or methanol elimination.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids produces biarylthiazole derivatives:

Methyl 5 bromo 1 3 thiazol 2 yl carbamate+ArB OH 2Pd PPh3 4,Na2CO3,dioxaneMethyl 5 aryl 1 3 thiazol 2 yl carbamate\text{Methyl 5 bromo 1 3 thiazol 2 yl carbamate}+\text{ArB OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{Na}_2\text{CO}_3,\text{dioxane}}\text{Methyl 5 aryl 1 3 thiazol 2 yl carbamate}

Typical Yields : 50–85% (depending on substituent electronic effects).

Buchwald-Hartwig Amination

Coupling with aryl amines forms C–N bonds:

Methyl 5 bromo 1 3 thiazol 2 yl carbamate+ArNH2Pd2 dba 3,Xantphos,K3PO4Methyl 5 arylamino 1 3 thiazol 2 yl carbamate\text{Methyl 5 bromo 1 3 thiazol 2 yl carbamate}+\text{ArNH}_2\xrightarrow{\text{Pd}_2\text{ dba }_3,\text{Xantphos},\text{K}_3\text{PO}_4}\text{Methyl 5 arylamino 1 3 thiazol 2 yl carbamate}

Key Applications : Synthesis of kinase inhibitors and antimicrobial agents .

Functionalization of the Thiazole Ring

The thiazole ring itself can undergo electrophilic substitutions or redox reactions.

Oxidation

Controlled oxidation with H<sub>2</sub>O<sub>2</sub> or m-CPBA modifies the sulfur atom, forming sulfoxide or sulfone derivatives.

Reduction

Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the thiazole ring to a thiazoline, altering electronic properties.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of methyl (5-bromo-1,3-thiazol-2-yl)carbamate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazole-Based Carbamates

Compound Name Substituents on Thiazole Ring Molecular Formula Key Features
Methyl (5-bromo-1,3-thiazol-2-yl)carbamate 5-Br, 2-(methyl carbamate) C₅H₄BrN₂O₂S Electrophilic Br enhances reactivity
Ethyl (5-methyl-4,5-dihydro-1,3-thiazol-2-yl)carbamate 5-CH₃, 2-(ethyl carbamate), dihydro C₇H₁₁N₂O₂S Saturated thiazole; improved stability
2,2,2-Trifluoroethyl N-(4-cyclopropyl-1,3-thiazol-2-yl)carbamate 4-cyclopropyl, 2-(trifluoroethyl carbamate) C₉H₈F₃N₂O₂S Fluorinated side chain; increased lipophilicity
tert-Butyl N-(4-methyl-1,3-thiazol-2-yl)carbamate 4-CH₃, 2-(tert-butyl carbamate) C₉H₁₃N₂O₂S Bulky tert-butyl group enhances steric hindrance

Key Observations :

  • Bromine vs. Methyl Groups : The bromine atom in this compound increases electrophilicity compared to methyl-substituted analogues like tert-Butyl N-(4-methyl-1,3-thiazol-2-yl)carbamate, facilitating nucleophilic substitution reactions .

Key Observations :

  • Protection Strategies : The use of Boc (tert-butyloxycarbonyl) groups in tert-butyl derivatives simplifies purification due to steric protection, whereas methyl carbamates require milder conditions .
  • Solvent Effects: Reactions in tetrahydrofuran (THF) or ethanol under reflux achieve higher yields compared to aqueous systems .

Key Observations :

  • Antiparasitic vs. Anticancer Activity : While Albendazole targets parasitic β-tubulin, the brominated thiazole carbamate may exhibit broader cytotoxicity, as seen in structurally related microtubule-targeting agents .
  • Role of Halogenation: Bromine-substituted thiazoles (e.g., 4b in ) show enhanced antimicrobial activity compared to non-halogenated analogues, likely due to increased electrophilic interactions with biological targets .

Biological Activity

Methyl (5-bromo-1,3-thiazol-2-yl)carbamate is a compound that has garnered attention for its biological activities, particularly in the fields of cancer research and antimicrobial applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound is characterized by its thiazole ring, which plays a crucial role in its interaction with biological targets. The compound's mechanism of action involves binding to specific enzymes or receptors, inhibiting their activity, and consequently affecting various biochemical pathways. This inhibition can lead to effects such as reduced cell proliferation and apoptosis in cancer cells.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in cell cycle regulation, making it a candidate for anticancer therapies.
  • Antimicrobial Activity: It has shown potential in targeting bacterial infections, although specific mechanisms remain under investigation.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description
Anticancer Inhibits cell proliferation; potential use against various cancer types.
Antimicrobial Exhibits activity against certain bacterial strains; further studies needed.
Anti-inflammatory Potential effects on inflammatory pathways; requires more detailed exploration.

Case Studies and Research Findings

  • Anticancer Studies:
    • In vitro studies have demonstrated that this compound can induce apoptosis in human cancer cell lines by disrupting the normal cell cycle . The compound's ability to inhibit specific kinases involved in mitosis has been highlighted as a significant factor in its anticancer properties.
  • Antimicrobial Research:
    • Preliminary tests indicate that this compound possesses antimicrobial properties against several bacterial strains. For instance, it has shown efficacy against Escherichia coli and Staphylococcus aureus, with further investigations needed to determine the minimum inhibitory concentrations (MICs) .
  • Mechanistic Insights:
    • Research has suggested that the thiazole moiety contributes to the compound's biological activity by facilitating interactions with target proteins through hydrogen bonding and hydrophobic interactions . This structural feature is critical for its function as an enzyme inhibitor.

Future Directions and Applications

The potential applications of this compound span various therapeutic areas:

  • Cancer Therapy: Continued exploration of its anticancer properties could lead to the development of novel chemotherapeutic agents.
  • Antimicrobial Development: The compound's effectiveness against resistant bacterial strains positions it as a candidate for developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl (5-bromo-1,3-thiazol-2-yl)carbamate, and how can reaction conditions be optimized?

  • Methodological Answer : A catalyst-free synthesis in aqueous ethanol is effective for carbamate derivatives. Key steps include nucleophilic substitution at the thiazole ring’s 2-position, followed by carbamate formation via reaction with methyl chloroformate. Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance yield and purity .
  • Data : Typical yields range from 65–85% with purity >95% (confirmed by HPLC). Reaction temperatures between 60–80°C are optimal for minimizing side products .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer : Use 1H^1H NMR to identify the carbamate methyl group (singlet at δ 3.2–3.5 ppm) and the thiazole proton (singlet at δ 7.8–8.2 ppm). 13C^{13}C NMR confirms the carbonyl carbon (δ 155–160 ppm) and bromine-induced deshielding in the thiazole ring. HRMS (ESI+) should match the molecular ion [M+H]+^+ at m/z 251.97 (calculated for C5_5H4_4BrN2_2O2_2S) .

Q. What safety precautions are required when handling this compound?

  • Methodological Answer : Prioritize fume hood use due to potential mutagenicity (Ames test negative but carcinogenic in rats). Wear nitrile gloves and PPE to avoid dermal exposure. Store at 2–8°C in airtight containers to prevent hydrolysis. Consult SDS for emergency measures (e.g., inhalation: move to fresh air; ingestion: rinse mouth with water) .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of the thiazole ring in cross-coupling reactions?

  • Methodological Answer : The 5-bromo group activates the thiazole for Suzuki-Miyaura couplings. Bromine’s electron-withdrawing effect increases the electrophilicity of the adjacent carbon, enabling Pd-catalyzed coupling with aryl boronic acids. Use Pd(PPh3_3)4_4 (2 mol%) and K2_2CO3_3 in DMF/H2_2O at 80°C for 12 hours .
  • Data : Reported coupling efficiencies exceed 70% for aryl/heteroaryl partners. Monitor reaction progress via TLC (Rf_f shift from 0.3 to 0.6 in ethyl acetate/hexane).

Q. What computational approaches predict the physicochemical properties of this compound?

  • Methodological Answer : Calculate logP (2.1–2.5) and polar surface area (75–85 Å2^2) using tools like MarvinSketch or ACD/Labs. Molecular dynamics simulations (e.g., AMBER) model solvation behavior, while DFT (B3LYP/6-31G*) optimizes geometry and predicts electrostatic potential surfaces for hydrogen bonding .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

  • Methodological Answer : For split signals in 1H^1H NMR, employ 1H^1H-1H^1H COSY to identify coupling partners. For ambiguous 13C^{13}C assignments, use HSQC to correlate protons with carbons. If rotational isomers are suspected (due to carbamate flexibility), variable-temperature NMR (25–60°C) can coalesce split peaks .

Q. What strategies improve regioselectivity in electrophilic substitutions on the thiazole ring?

  • Methodological Answer : Bromine at the 5-position directs electrophiles to the 4-position. Use mild Lewis acids (e.g., ZnCl2_2) to enhance regiocontrol in nitrations or halogenations. For Friedel-Crafts alkylation, protect the carbamate with Boc to prevent side reactions .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to validate purity?

  • Methodological Answer : Recrystallize the compound from ethyl acetate/hexane (1:3) and compare DSC thermograms with literature. Impurities (e.g., residual solvents) lower the observed mp. HRMS purity >98% and ≤0.5% halide content (ion chromatography) confirm consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (5-bromo-1,3-thiazol-2-yl)carbamate
Reactant of Route 2
Methyl (5-bromo-1,3-thiazol-2-yl)carbamate

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